molecular formula C16H16N2O6S B2922616 methyl 4-(5-(N-cyclopropylsulfamoyl)furan-2-carboxamido)benzoate CAS No. 1171338-34-3

methyl 4-(5-(N-cyclopropylsulfamoyl)furan-2-carboxamido)benzoate

Cat. No. B2922616
CAS RN: 1171338-34-3
M. Wt: 364.37
InChI Key: CYYSPZHQIIKERD-UHFFFAOYSA-N
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Description

Furan derivatives are a group of compounds that have a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . They are known to have various biological activities and are used in the development of new drugs .


Synthesis Analysis

Furan derivatives can be synthesized through various methods. For instance, methyl furan-2-carboxylate and dimethyl furan-2,5-dicarboxylate were obtained in high yields by copper-catalyzed reactions of furan, furfural, 2-acetylfuran, and furan-2-carboxylic acid with CCl4 and MeOH .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as NMR, HRMS, and SC-XRD . For example, the structure of 2-methylfuran is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For instance, furan-2,5- and furan-2,4-dicarboxylic acid can be formed concurrently under solvent-free conditions via a disproportionation reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point, boiling point, and flash point of a compound can be determined .

Scientific Research Applications

Diels–Alder and Dehydration Reactions of Biomass-Derived Furan

This area of research focuses on utilizing furan, derived from biomass, in Diels–Alder reactions with acrylic acid or methyl acrylate to synthesize compounds like benzoic acid. Such reactions are catalyzed by Lewis acidic zeolite catalysts, offering a route to create valuable chemical precursors from renewable sources. This application highlights the role of furan derivatives in sustainable chemistry and material science, where they can serve as building blocks for creating more complex molecules or materials with specific functions (Mahmoud et al., 2015).

Synthesis of Biobased Polyesters

Furan derivatives are also key in synthesizing biobased polyesters, where they act as rigid diol components. The enzymatic polymerization of such furan-based diols with various diacid ethyl esters creates novel biobased furan polyesters. This approach emphasizes the utility of furan derivatives in developing new materials with potential applications in biodegradable plastics, coatings, and other polymer technologies (Jiang et al., 2014).

Chemical Modification and Corrosion Inhibition

Another interesting application is the use of furan derivatives for corrosion inhibition. Compounds structurally related to furan have been synthesized and tested for their ability to protect carbon steel surfaces in corrosive environments. This research suggests that furan derivatives could play a crucial role in developing new corrosion inhibitors for industrial applications, offering protection for metals in acidic conditions (Palayoor et al., 2017).

Glycosidase Inhibitory Activities

Furan derivatives have been explored for their biological activities, such as glycosidase inhibition. These compounds, through chemical modifications, have shown potential as selective inhibitors for specific enzymes, indicating their possible use in therapeutic applications or as tools in biochemical research (Moreno‐Vargas et al., 2003).

Novel Synthetic Routes

Research into the chemistry of furan derivatives often reveals novel synthetic routes for complex molecules, demonstrating the versatility of furan compounds in organic synthesis. These routes can lead to the creation of new materials, pharmaceuticals, or chemical intermediates with unique properties (Binmore et al., 1997).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological target it interacts with. For instance, some furan derivatives have been found to interfere with iron homeostasis in Mycobacterium tuberculosis .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For instance, furan and methylfurans in food have been found to pose risks for public health .

Future Directions

The future directions in the research of furan derivatives could involve the development of new synthetic methods, the discovery of new biological activities, and the development of new drugs .

properties

IUPAC Name

methyl 4-[[5-(cyclopropylsulfamoyl)furan-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c1-23-16(20)10-2-4-11(5-3-10)17-15(19)13-8-9-14(24-13)25(21,22)18-12-6-7-12/h2-5,8-9,12,18H,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYSPZHQIIKERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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